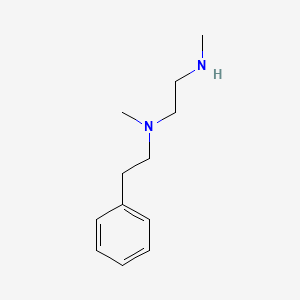
N,N'-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is a colorless liquid with a fishy odor and features two secondary amine functional groups . This compound is primarily used in research and industrial applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with 2-phenylethyl bromide under controlled conditions . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine involves its ability to form coordination complexes with metal ions . These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine can be compared with other similar compounds such as:
N,N’-dimethylethylenediamine: This compound has a similar structure but lacks the phenylethyl group, making it less versatile in forming coordination complexes.
N,N-dimethyl-N’-(pyridin-2-yl)ethane-1,2-diamine: This compound contains a pyridine ring instead of a phenylethyl group, which can influence its coordination chemistry and reactivity.
The uniqueness of N,N’-dimethyl-N’-(2-phenylethyl)ethane-1,2-diamine lies in its ability to form stable and versatile coordination complexes with various metal ions, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-13-9-11-14(2)10-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
QFIZDGSXOMPEBF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















